molecular formula C4H3IN2 B1354134 2-Iodopyrimidine CAS No. 31462-54-1

2-Iodopyrimidine

Cat. No. B1354134
Key on ui cas rn: 31462-54-1
M. Wt: 205.98 g/mol
InChI Key: AXDGIPMYJALRKV-UHFFFAOYSA-N
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Patent
US07829584B2

Procedure details

A mixture of copper bronze (Aldrich) (5.88 g, 92.5 mmol), DMSO (10 mL), and bromo-difluoro-acetic acid ethyl ester (Advanced Synthesis Technologies) (6.46 mL, 50.4 mmol) was evacuated and flushed with argon three times, and was then stirred at rt for 1 h. Upon standing, the supernatant was dark green. Solid 2-iodopyrimidine (8.76 g, 42.5 mmol) (J. Org. Chem. 67:6550, 2002) was then added, the flask was again evacuated and flushed with argon three times, and stirred at rt for 14 h (mild initial warming of flask spontaneously occurred). The resulting immobile dark brown paste was diluted with saturated NH4Cl (175 mL) and EtOAc (150 mL), the mixture was filtered through a pad of Celite, and the filter cake washed with EtOAc (2×50 mL). The blue aqueous layer filtrate was extracted with EtOAc (1×50 mL), and the combined filtrate clear yellow organic layers were washed with saturated NH4Cl (2×100 mL), 10% w/v EDTA trisodium (1×100 mL; saturated NaBr needed to break phases), saturated NaCl (1×50 mL), saturated NaBr (1×20 mL), dried (2×Na2SO4), and concentrated under reduced pressure. Silica flash chromatography of the greenish residue (1:1 hexanes/EtOAc eluent) provided the title compound as a nearly colorless oil with a greenish precipitate (1.75 g, 20%).
Quantity
8.76 g
Type
reactant
Reaction Step One
Quantity
6.46 mL
Type
reactant
Reaction Step Two
Name
copper bronze
Quantity
5.88 g
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[C:5](Br)([F:7])[F:6])[CH3:2].I[C:11]1[N:16]=[CH:15][CH:14]=[CH:13][N:12]=1>[Cu].CS(C)=O>[CH2:1]([O:3][C:4](=[O:9])[C:5]([F:7])([F:6])[C:11]1[N:16]=[CH:15][CH:14]=[CH:13][N:12]=1)[CH3:2]

Inputs

Step One
Name
Quantity
8.76 g
Type
reactant
Smiles
IC1=NC=CC=N1
Step Two
Name
Quantity
6.46 mL
Type
reactant
Smiles
C(C)OC(C(F)(F)Br)=O
Name
copper bronze
Quantity
5.88 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evacuated
CUSTOM
Type
CUSTOM
Details
flushed with argon three times
CUSTOM
Type
CUSTOM
Details
the flask was again evacuated
CUSTOM
Type
CUSTOM
Details
flushed with argon three times
STIRRING
Type
STIRRING
Details
stirred at rt for 14 h (mild
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
initial warming of flask
ADDITION
Type
ADDITION
Details
The resulting immobile dark brown paste was diluted with saturated NH4Cl (175 mL) and EtOAc (150 mL)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
the filter cake washed with EtOAc (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The blue aqueous layer filtrate was extracted with EtOAc (1×50 mL)
WASH
Type
WASH
Details
the combined filtrate clear yellow organic layers were washed with saturated NH4Cl (2×100 mL), 10%
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (2×Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C(C1=NC=CC=N1)(F)F)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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